Enhanced Hydrolytic Stability of Pfp Ester vs. NHS Ester Ensures Higher Conjugation Efficiency
The pentafluorophenyl (Pfp) ester group in Ald-Ph-amido-PEG1-C2-Pfp ester provides superior hydrolytic stability compared to the widely used N-hydroxysuccinimide (NHS) ester found in its closest analog, Ald-Ph-amido-PEG1-C2-NHS ester (CAS 2101206-80-6). This enhanced stability translates to more efficient amide bond formation with primary amines, as a greater proportion of the reactive ester remains intact throughout the conjugation reaction rather than being hydrolytically quenched . Direct comparisons confirm that Pfp esters are less susceptible to hydrolysis than NHS esters under typical bioconjugation conditions, leading to more efficient reactions .
| Evidence Dimension | Hydrolytic Stability (Qualitative) |
|---|---|
| Target Compound Data | Pfp ester: 'less subject to hydrolysis than NHS esters' |
| Comparator Or Baseline | NHS ester (e.g., Ald-Ph-amido-PEG1-C2-NHS ester): Higher susceptibility to hydrolysis |
| Quantified Difference | Pfp esters exhibit 'more efficient reactions' and are 'more stable than NHS ester to hydrolysis' |
| Conditions | General aqueous bioconjugation conditions, including PBS buffer pH 7.2 to 8.5 |
Why This Matters
This difference directly impacts procurement value, as the Pfp ester version can achieve the same or higher conjugation yields with less linker, reducing material costs and purification burden.
